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molecular formula C12H9Cl2NO B8367971 [5-(3,4-Dichloro-phenyl)-pyridine-3-yl]-methanol

[5-(3,4-Dichloro-phenyl)-pyridine-3-yl]-methanol

Cat. No. B8367971
M. Wt: 254.11 g/mol
InChI Key: XDWMNDMWNDSDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610723B2

Procedure details

To a suspension of LiAlH4 (161 mg, 4.2 mmol) in THF (20 ml) at 0° C. was added dropwise 5-(3,4-dichloro-phenyl)-nicotinic acid methyl ester (2.0 g, 7.0 mmol) in THF (20 ml) and stirred for a further 2 h at this temperature. The reaction was quenched by careful addition of THF/H2O (9:1) and then dried directly with Na2SO4, filtered and the solvent was evaporated. The residue was chromatographed [silica, elution with CH2Cl2/(2M NH3 MeOH)=97:3] to afford the title compound (480 mg, 27%) as an orange solid. MS: m/e=254.0 (M+H+).
Quantity
161 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[C:18]([Cl:23])[CH:17]=2)[CH:13]=[N:12][CH:11]=1>C1COCC1>[Cl:23][C:18]1[CH:17]=[C:16]([C:14]2[CH:15]=[C:10]([CH2:9][OH:8])[CH:11]=[N:12][CH:13]=2)[CH:21]=[CH:20][C:19]=1[Cl:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CN=CC(=C1)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 2 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by careful addition of THF/H2O (9:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried directly with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
[silica, elution with CH2Cl2/(2M NH3 MeOH)=97:3]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1C=C(C=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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